N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a nitrofuran group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced through nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: The final coupling of the benzoxazole and nitrofuran moieties can be achieved using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, reduced amine derivatives, and oxidized nitrofuran compounds .
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 1-(4-Chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea
- 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives
Uniqueness
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H13N3O5 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5/c1-11-5-6-15-14(9-11)21-19(27-15)12-3-2-4-13(10-12)20-18(23)16-7-8-17(26-16)22(24)25/h2-10H,1H3,(H,20,23) |
InChI Key |
KUPHUXKMNIVHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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